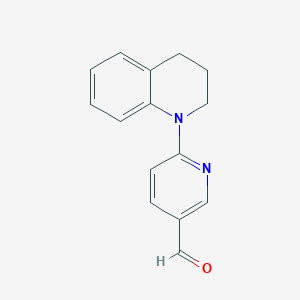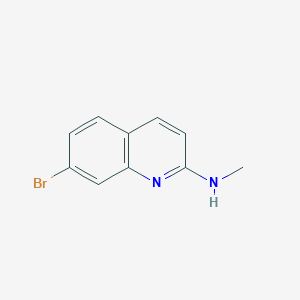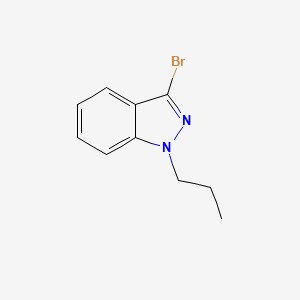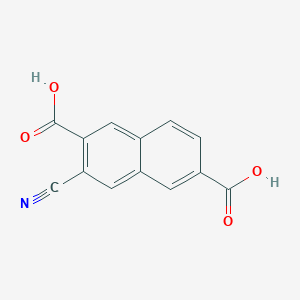
3-Cyanonaphthalene-2,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyanonaphthalene-2,6-dicarboxylic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a cyano group (-CN) and two carboxylic acid groups (-COOH) attached to a naphthalene ring. It is a versatile compound with significant applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 3-Cyanonaphthalene-2,6-dicarboxylic acid often involves multi-step processes, including catalytic oxidation and nucleophilic substitution. The use of homogeneous palladium catalysts in the presence of reoxidizers is a practical approach due to its high selectivity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyanonaphthalene-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like sodium cyanide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Formation of naphthalene derivatives with additional oxygen-containing functional groups.
Reduction: Conversion of the cyano group to an amine group, resulting in amine derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
3-Cyanonaphthalene-2,6-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 3-Cyanonaphthalene-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group and carboxylic acid groups play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and coordinate with metal ions, influencing its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Naphthalenedicarboxylic acid: Lacks the cyano group, making it less versatile in certain chemical reactions.
1,6-Naphthalenedicarboxylic acid: Differently positioned carboxylic acid groups, leading to different reactivity and applications.
Uniqueness
3-Cyanonaphthalene-2,6-dicarboxylic acid is unique due to the presence of both a cyano group and two carboxylic acid groups on the naphthalene ring. This combination of functional groups enhances its reactivity and makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
830320-87-1 |
|---|---|
Fórmula molecular |
C13H7NO4 |
Peso molecular |
241.20 g/mol |
Nombre IUPAC |
3-cyanonaphthalene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C13H7NO4/c14-6-10-4-9-3-8(12(15)16)2-1-7(9)5-11(10)13(17)18/h1-5H,(H,15,16)(H,17,18) |
Clave InChI |
JKWHVQDKBJDFQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=CC(=C(C=C21)C(=O)O)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


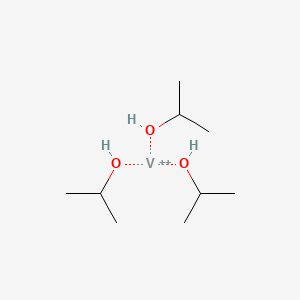
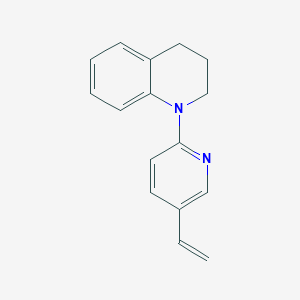
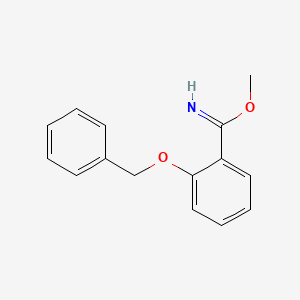

![4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11870319.png)
![(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid](/img/structure/B11870327.png)

![2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B11870357.png)
